molecular formula C14H11FO2 B1596903 4'-(2-Fluorophenoxy)acetophenone CAS No. 58775-91-0

4'-(2-Fluorophenoxy)acetophenone

Cat. No.: B1596903
CAS No.: 58775-91-0
M. Wt: 230.23 g/mol
InChI Key: PMTIXDASSQPMGP-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[4-(2-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIXDASSQPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374633
Record name 4'-(2-Fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-91-0
Record name 4'-(2-Fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Fluorophenoxy)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the reaction of fluorobenzoyl chloride with magnesium chips in the presence of ethyl alcohol and carbon tetrachloride, followed by refluxing and subsequent purification steps .

Industrial Production Methods

Industrial production of 4’-(2-Fluorophenoxy)acetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for refluxing, distillation, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Fluorophenoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-(2-Fluorophenoxy)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(2-Fluorophenoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound can alter the permeability of cell membranes, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4’-(2-Fluorophenoxy)acetophenone include other acetophenone derivatives such as:

Uniqueness

4’-(2-Fluorophenoxy)acetophenone is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Biological Activity

4'-(2-Fluorophenoxy)acetophenone, also known as 2-Fluoro-4'-acetylphenyl ether, is an organic compound with notable biological activities. This article delves into its antifungal, antibacterial, and anticancer properties, supported by various studies and research findings.

  • Molecular Formula : C14H11FO2
  • CAS Number : 58775-91-0
  • Structure : The compound features a fluoro-substituted phenyl ring and a carbonyl group attached to an acetophenone moiety.

Antifungal Properties

Research has demonstrated that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections.

Antibacterial Effects

The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses inhibitory effects against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and function.

Antitumor Activity

Several investigations have focused on the antitumor effects of this compound. Key findings include:

  • Inhibition of Human Leukemia Cells : The compound has been shown to inhibit the proliferation of human leukemia cells.
  • Effects on Breast Cancer Cells : It reduces the adhesion and invasion capabilities of breast cancer cells, which are critical for metastasis.
  • Induction of Apoptosis : The compound can induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells, highlighting its potential as an anticancer agent.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. Its structure allows it to engage with enzymes or receptors critical for cellular functions.

Toxicity and Safety Profile

Toxicity studies indicate that this compound is relatively safe for mammalian cells at concentrations up to 100 µM. It does not exhibit genotoxicity or mutagenicity in standard assays. However, mild irritation or sensitization may occur upon contact with skin or eyes in animal models. The LD50 value in rats exceeds 2000 mg/kg body weight, suggesting low acute toxicity.

Summary of Research Findings

Study FocusKey Findings
Antifungal ActivityInhibits growth of various fungal strains
Antibacterial ActivityEffective against Staphylococcus aureus and E. coli
Antitumor EffectsInduces apoptosis in leukemia cells; inhibits breast cancer cell invasion
Toxicity ProfileNon-toxic at low concentrations; mild irritation possible

Applications in Research and Industry

The diverse biological activities of this compound open avenues for its application in various fields:

  • Pharmaceutical Development : As a lead compound for new antifungal or anticancer drugs.
  • Fluorescent Probes : Utilized for imaging lipid droplets in living cells.
  • Biosensors : Potential use in environmental monitoring or biomedical applications.

Current Research Trends

Ongoing studies are exploring novel derivatives of this compound to enhance its biological activity and specificity. Recent research includes:

  • Development of new derivatives aimed at increasing antitumor efficacy.
  • Investigations into the synthesis of metal complexes with enhanced cytotoxic properties against cancer cells.
  • Exploration of its role as a fluorescent probe for cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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